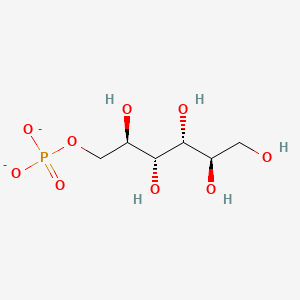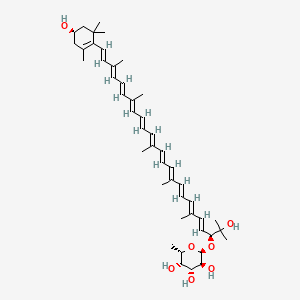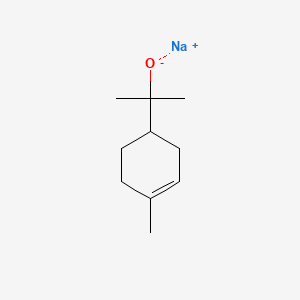
MES potassium salt
Overview
Description
MES potassium salt: is an organic potassium salt derived from 2-(N-morpholino)ethanesulfonic acid. It is widely used as a buffering agent in various biological and chemical applications due to its ability to maintain stable pH levels in solutions. This compound is particularly valued for its minimal interaction with metal ions, making it suitable for experiments involving metal-sensitive processes.
Mechanism of Action
Target of Action
MES potassium salt, also known as 2-(N-Morpholino)ethanesulfonic acid potassium salt or Potassium 2-morpholinoethanesulfonate, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to . It helps maintain a stable pH environment, which is crucial for various biochemical processes .
Mode of Action
The mode of action of this compound involves its ability to stabilize pH by minimizing fluctuations in hydrogen ion concentrations . This is achieved through its amphoteric nature, allowing it to react both as an acid and a base . By doing so, it can either absorb excess H+ ions or donate H+ ions when needed, thereby maintaining the pH of the solution within a narrow range .
Biochemical Pathways
Instead, it provides a stable pH environment that is essential for the proper functioning of various biochemical reactions . For instance, many enzymes have an optimal pH range where they exhibit maximum activity. This compound helps maintain this optimal pH, thereby ensuring the efficient functioning of these enzymes .
Pharmacokinetics
Its solubility in water (033 g/mL, clear, colorless ) is a key property that affects its distribution in aqueous solutions .
Result of Action
The primary result of the action of this compound is the stabilization of pH in the solution it is added to . This stable pH environment is crucial for maintaining the activity of various biomolecules, including enzymes, and ensuring the proper progression of biochemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and concentration . The pH (and pKa at ionic strength I≠0) of the buffer solution changes with concentration and temperature . These effects can be predicted using online calculators . Therefore, these factors need to be carefully controlled to ensure the effective buffering action of this compound .
Biochemical Analysis
Biochemical Properties
2-(N-Morpholino)ethanesulfonic acid potassium salt plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the reaction environment. This compound is known to weakly bind with metal ions such as calcium, magnesium, and manganese, and has negligible binding with copper(II) ions . This property makes it suitable for use in reactions involving metal ions, as it does not interfere with their activity. Additionally, 2-(N-Morpholino)ethanesulfonic acid potassium salt is used in the purification processes of antibodies, peptides, proteins, blood components, and growth factors .
Cellular Effects
2-(N-Morpholino)ethanesulfonic acid potassium salt influences various cellular processes by maintaining the pH of the cellular environment. It has been shown to affect potassium uptake in non-nodulated seedlings of soybean, enhancing their growth . In perovskite solar cells, this compound acts as a bridging layer between the tin oxide electron transport layer and the perovskite film, enhancing charge extraction and transport . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-(N-Morpholino)ethanesulfonic acid potassium salt involves its interaction with biomolecules to maintain a stable pH environment. This compound passivates trap states of tin suspension bonds in perovskite solar cells, enhancing charge extraction and transport . It also interacts with uncoordinated lead ions, modulating crystal growth and crystallographic orientation of perovskite film . These interactions highlight the compound’s role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(N-Morpholino)ethanesulfonic acid potassium salt can change over time. This compound has been shown to exhibit excellent long-term stability, maintaining more than 90% of its initial power conversion efficiency in perovskite solar cells after 1680 hours of storage in ambient conditions . The stability and degradation of this compound are crucial for its effectiveness in long-term experiments.
Transport and Distribution
Within cells and tissues, 2-(N-Morpholino)ethanesulfonic acid potassium salt is transported and distributed through interactions with transporters and binding proteins. Its excellent solubility in water and minimal lipid solubility render it impermeable to membranes, ensuring its localization in the aqueous phase of cells . This property is crucial for its function as a buffering agent in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: MES potassium salt can be synthesized by reacting 2-aminoethanesulfonic acid with morpholine under alkaline conditions. The reaction typically involves the following steps:
- Dissolve 2-aminoethanesulfonic acid in water.
- Add morpholine to the solution.
- Adjust the pH to an alkaline range using a suitable base, such as potassium hydroxide.
- Allow the reaction to proceed at a controlled temperature, usually between 70°C to 90°C, for several hours.
- The product is then isolated by crystallization or other purification methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of 2-aminoethanesulfonic acid and morpholine in industrial reactors.
- Continuous monitoring and adjustment of pH and temperature to ensure optimal reaction conditions.
- Use of advanced purification techniques, such as recrystallization and filtration, to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: MES potassium salt primarily undergoes substitution reactions due to the presence of the morpholine ring and the sulfonic acid group. It can also participate in acid-base reactions given its buffering capacity.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or other nucleophilic agents. The reaction conditions typically include mild temperatures and neutral to slightly alkaline pH.
Acid-Base Reactions: The compound can react with acids or bases to form corresponding salts or neutralize the solution. These reactions are usually carried out at room temperature.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide may produce a halogenated morpholine derivative.
Acid-Base Reactions: The products are typically the corresponding salts formed by neutralization.
Scientific Research Applications
MES potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Commonly used in cell culture media to stabilize the pH, ensuring optimal conditions for cell growth and function.
Medicine: Employed in the formulation of pharmaceutical products where pH stability is crucial.
Comparison with Similar Compounds
2-(N-Morpholino)ethanesulfonic acid: The free acid form of the compound, used similarly as a buffering agent.
4-Morpholineethanesulfonic acid potassium salt: Another derivative with similar buffering properties.
MOPS (3-(N-Morpholino)propanesulfonic acid): A similar buffering agent with a propanesulfonic moiety instead of an ethanesulfonic one.
Uniqueness: MES potassium salt is unique due to its specific combination of the morpholine ring and the ethanesulfonic acid group, providing excellent buffering capacity with minimal metal ion interaction. This makes it particularly suitable for applications requiring high pH stability and low metal ion interference .
Properties
CAS No. |
39946-25-3 |
|---|---|
Molecular Formula |
C6H13KNO4S |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
potassium;2-morpholin-4-ylethanesulfonate |
InChI |
InChI=1S/C6H13NO4S.K/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |
InChI Key |
WIAQYZRTVSUECN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















